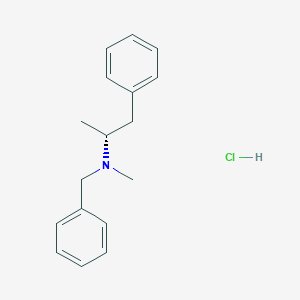
(R)-Benzphetamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzphetamine Hydrochloride is a chiral compound used primarily as an anorectic agent. It is a sympathomimetic amine that stimulates the central nervous system, leading to appetite suppression. This compound is often used in the treatment of obesity and is known for its efficacy in weight loss programs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzphetamine Hydrochloride typically involves the reaction of benzyl chloride with N-methylamphetamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-Benzphetamine Hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzphetamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl methyl ketone and other by-products.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl methyl ketone
Reduction: Benzphetamine
Substitution: Various benzyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Benzphetamine Hydrochloride is used as a starting material for the synthesis of various derivatives. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound is used to study the effects of sympathomimetic amines on the central nervous system. It serves as a model compound for understanding the mechanisms of appetite suppression and energy expenditure.
Medicine
Medically, ®-Benzphetamine Hydrochloride is used in the treatment of obesity. It is prescribed as part of a comprehensive weight loss program that includes diet, exercise, and behavioral modification.
Industry
In the pharmaceutical industry, the compound is used in the formulation of weight loss medications. Its efficacy and safety profile make it a preferred choice for obesity treatment.
Mécanisme D'action
®-Benzphetamine Hydrochloride exerts its effects by stimulating the release of norepinephrine and dopamine in the brain. These neurotransmitters activate the central nervous system, leading to increased energy expenditure and appetite suppression. The compound binds to adrenergic receptors, triggering a cascade of events that result in the release of stored fat and reduced food intake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Shares a similar mechanism of action but has a higher potential for abuse.
Phentermine: Another anorectic agent with a similar structure but different pharmacokinetic properties.
Methamphetamine: More potent and has a higher risk of addiction and adverse effects.
Uniqueness
®-Benzphetamine Hydrochloride is unique in its balanced efficacy and safety profile. Unlike amphetamine and methamphetamine, it has a lower potential for abuse and addiction, making it a safer option for long-term use in weight loss programs.
Propriétés
Formule moléculaire |
C17H22ClN |
|---|---|
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m1./s1 |
Clé InChI |
ANFSNXAXVLRZCG-XFULWGLBSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)
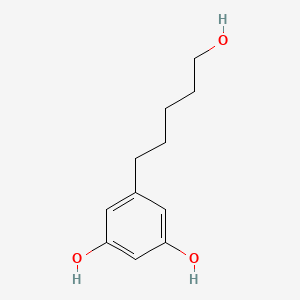

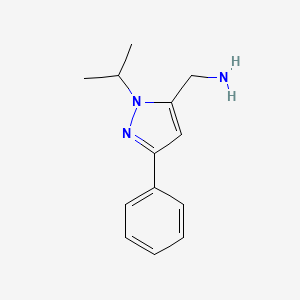
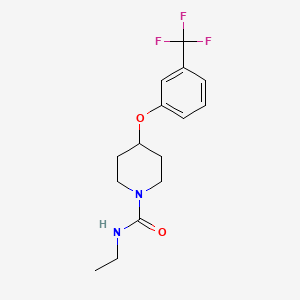
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
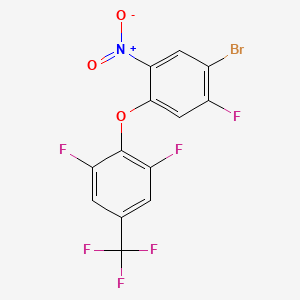
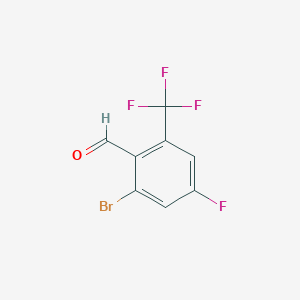
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
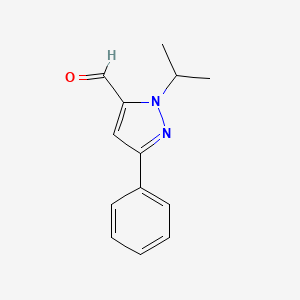
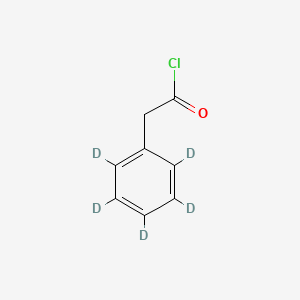
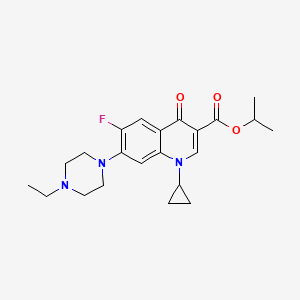
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
